molecular formula C14H13BrO2 B14133744 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol

2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol

Cat. No.: B14133744
M. Wt: 293.15 g/mol
InChI Key: LKXRPYGJWUSASM-UHFFFAOYSA-N
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Description

2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is an organic compound that belongs to the class of phenols It features a bromophenyl group attached to a hydroxyethyl group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a bromophenyl derivative reacts with a hydroxyethyl group under specific conditions to form the desired compound . The reaction typically requires a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Bromophenyl)-1-hydroxyethyl)phenol is unique due to the presence of both a bromophenyl group and a hydroxyethyl group attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-1-hydroxyethyl]phenol

InChI

InChI=1S/C14H13BrO2/c1-14(17,10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,16-17H,1H3

InChI Key

LKXRPYGJWUSASM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C2=CC=CC=C2O)O

Origin of Product

United States

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